1-(1-Phenylcyclopropyl)piperazine
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Overview
Description
1-(1-Phenylcyclopropyl)piperazine is an organic compound with a molecular formula of C13H18N2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(1-Phenylcyclopropyl)piperazine, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles .Molecular Structure Analysis
The molecular structure of 1-(1-Phenylcyclopropyl)piperazine consists of a six-membered ring containing two nitrogen atoms. The compound has a molecular weight of 202.3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(1-Phenylcyclopropyl)piperazine include cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction leads to protected piperazines in 81–91% yields .Physical And Chemical Properties Analysis
1-(1-Phenylcyclopropyl)piperazine is a white to yellow solid with a purity of 95%. It should be stored at a temperature between 2-8°C .Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
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Neuropharmacology
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Chemical Biology
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Materials Science
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Organic Synthesis
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Environmental Chemistry
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properties
IUPAC Name |
1-(1-phenylcyclopropyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-12(5-3-1)13(6-7-13)15-10-8-14-9-11-15/h1-5,14H,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFPWYFVWPLROU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)N3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693589 |
Source
|
Record name | 1-(1-Phenylcyclopropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylcyclopropyl)piperazine | |
CAS RN |
1245647-91-9 |
Source
|
Record name | 1-(1-Phenylcyclopropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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